molecular formula C18H22N2O4S2 B3453704 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl- CAS No. 90429-56-4

1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl-

Cat. No.: B3453704
CAS No.: 90429-56-4
M. Wt: 394.5 g/mol
InChI Key: NJFZBLGZCYTBSW-UHFFFAOYSA-N
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Description

1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- is a synthetic organic compound with a complex structure It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the ethenediamine backbone, along with two ethylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- typically involves the reaction of ethenediamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The phenyl groups are introduced through a subsequent reaction with phenyl isocyanate or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- involves its interaction with specific molecular targets. The ethylsulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- is unique due to the presence of both ethylsulfonyl and phenyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,2-bis(ethylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-25(21,22)18(26(23,24)4-2)17(19-15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFZBLGZCYTBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360300
Record name 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90429-56-4
Record name 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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